

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Hexahydrocurcumin

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Compound of Interest

Compound Name: Hexahydrocurcumin

Cat. No.: B1235508

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Introduction

Hexahydrocurcumin (HHC), a principal metabolite of curcumin, has garnered significant interest in pharmaceutical research due to its notable antioxidant and anti-inflammatory properties. As a saturated derivative of curcumin, HHC exhibits greater stability and bioavailability, making it a promising candidate for therapeutic applications. Accurate and reliable quantification of HHC is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the analysis of **hexahydrocurcumin**.

Principle

This method utilizes RP-HPLC with UV detection for the separation and quantification of **hexahydrocurcumin**. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of organic solvents and acidified water. The saturation of the double bonds in the **hexahydrocurcumin** structure results in a shift of its maximum UV absorbance to a lower wavelength compared to curcumin. Therefore, detection is performed at 280 nm, a wavelength found to be optimal for the closely related and structurally similar compound, tetrahydrocurcumin.^{[1][2][3]}

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The essential components and their operational parameters are detailed below.

Parameter	Specification
HPLC System	Quaternary Pump, Autosampler, UV/Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Methanol:Water (40:23:37, v/v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	25°C
Detection Wavelength	280 nm
Run Time	Approximately 10 minutes

Reagents and Standards

- **Hexahydrocurcumin** analytical standard (≥95% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Water (HPLC grade or ultrapure)

Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **hexahydrocurcumin** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the matrix (e.g., bulk drug, formulation, biological sample). A general procedure for a solid dosage form is provided below.

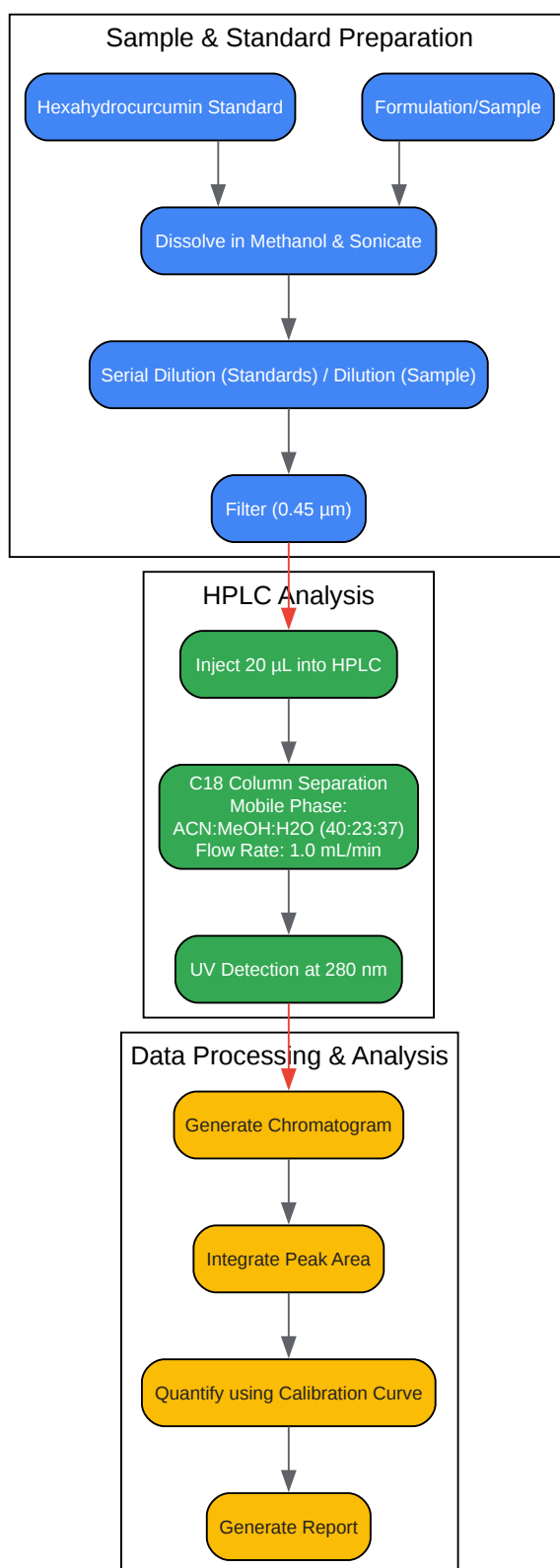
- Weigh and finely powder a representative sample of the formulation.
- Accurately weigh a portion of the powder equivalent to 10 mg of **hexahydrocurcumin** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The described HPLC method has been validated based on the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose. The validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from common excipients
Robustness	Unaffected by minor changes in mobile phase composition, pH, and flow rate

Visualizations



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Caption: Workflow for the HPLC analysis of **Hexahydrocurcumin**.

Conclusion

The detailed RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of **hexahydrocurcumin** in various samples. The protocol is straightforward and employs standard instrumentation, making it readily adaptable for quality control and research laboratories. The established validation parameters confirm that this method is suitable for routine analysis in the pharmaceutical industry.

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References

- 1. HPLC method validation for quantification of tetrahydrocurcumin in bulk drug and formulation - ProQuest [proquest.com]
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